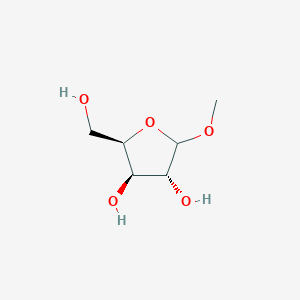

Methyl-D-xylofuranoside

描述

Methyl-D-xylofuranoside is a furanose derivative of D-xylose, a pentose sugar It is a methyl glycoside where the hydroxyl group at the anomeric carbon of D-xylose is replaced by a methoxy group

准备方法

Synthetic Routes and Reaction Conditions: Methyl-D-xylofuranoside can be synthesized from D-xylose through a glycosylation reaction. One common method involves the reaction of D-xylose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methanol and acid catalysts, with optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous purification processes to meet industrial standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can lead to the formation of different glycosides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution under mild heating.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products:

Oxidation: Formation of this compound derivatives with carbonyl groups.

Reduction: Regeneration of hydroxyl groups, leading to the formation of reduced this compound.

Substitution: Formation of various glycosides depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

MDF has potential therapeutic applications, particularly in the context of cardiovascular health. Recent research indicates that methyl β-D-xylopyranoside exhibits cardioprotective effects by targeting specific hub genes associated with myocardial infarction. In-silico studies have demonstrated its binding affinity to proteins involved in key signaling pathways related to heart health .

Case Study: Cardioprotection

- Research Focus : The study investigated the molecular docking of MDF against hub genes such as CASP3 and STAT3.

- Findings : MDF showed promising results in modulating pathways linked to cardiac protection, suggesting its potential as a therapeutic agent for heart diseases .

Enzyme Induction

MDF has been identified as an effective inducer of xylanase production in certain microbial strains. For example, a study demonstrated that the presence of MDF enhanced xylanase synthesis in Cellulomonas flavigena, indicating its role as a substrate for enzyme induction .

Case Study: Xylanase Production

- Research Focus : The influence of MDF on xylanase induction.

- Findings : The study concluded that MDF significantly increased enzyme yields when used with appropriate substrates such as sugarcane bagasse .

Material Science Applications

In material science, MDF is explored for its utility in developing biodegradable polymers and as a protective group in organic synthesis. Its chemical properties allow it to serve as a versatile protecting group for pentopyranosides during chemical reactions .

Case Study: Protective Group Utility

- Research Focus : The use of MDF as a protecting group in synthetic chemistry.

- Findings : The compound facilitated efficient synthesis routes, enhancing the yield and purity of target compounds during organic transformations .

作用机制

The mechanism of action of methyl-D-xylofuranoside involves its interaction with specific enzymes and receptors in biological systems. As a glycoside, it can be hydrolyzed by glycosidases to release D-xylose and methanol. The released D-xylose can then enter metabolic pathways, such as the pentose phosphate pathway, contributing to cellular energy production and biosynthesis.

相似化合物的比较

Methyl-D-arabinofuranoside: Similar structure but differs in the configuration of the hydroxyl groups.

Methyl-D-ribofuranoside: Another furanose derivative with a different arrangement of hydroxyl groups.

Methyl-D-lyxofuranoside: Similar furanose structure but with a distinct stereochemistry.

Uniqueness: Methyl-D-xylofuranoside is unique due to its specific configuration and the presence of a methoxy group at the anomeric carbon. This configuration influences its reactivity and interaction with enzymes, making it a valuable compound for studying carbohydrate chemistry and enzymology.

生物活性

Methyl-D-xylofuranoside (MDF) is a furanoside derivative of D-xylose, recognized for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of MDF, including its immunomodulatory effects, cytotoxicity against cancer cells, and implications in drug development.

Chemical Structure and Properties

This compound is characterized by its furanose ring structure, which is a five-membered cyclic form of the sugar. The compound's structure influences its biological interactions, making it a subject of interest in various pharmacological studies.

Immunomodulatory Effects

Recent research has highlighted the immunomodulatory properties of MDF, particularly in the context of mycobacterial infections. A study focusing on lipoarabinomannan (LAM) from Mycobacterium tuberculosis revealed that residues similar to MDF can modulate immune responses. Specifically, synthetic disaccharides containing 5-deoxy-5-methylthio-xylofuranose residues exhibited modest inhibitory effects on cytokine production (TNF-alpha and IL-12p70) when induced by interferon-gamma and Staphylococcus aureus . This suggests that MDF or its derivatives may play a role in regulating immune responses during infections.

Pharmacological Applications

The pharmacological potential of MDF extends beyond immunomodulation and cytotoxicity. In silico studies have identified MDF as a candidate for drug development due to its ability to interact with key proteins involved in myocardial infarction pathways. Molecular docking studies suggest that MDF can bind to hub genes such as CASP3, STAT3, and HSP90AA1, indicating its potential role in cardioprotection . This highlights the importance of further investigating the therapeutic applications of MDF in cardiovascular health.

Summary of Research Findings

Case Studies

- Immunomodulatory Role : The study on synthetic disaccharides derived from LAM showed that while they did not induce pro-inflammatory cytokines, they inhibited their production under certain conditions. This suggests that MDF may have a protective role in inflammatory responses associated with infections .

- Cytotoxicity Assessment : Research involving methyl β-D-xylopyranoside indicated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance these effects .

- Cardiovascular Implications : In silico analyses demonstrated that MDF interacts with critical genes involved in heart disease pathways, warranting further exploration into its therapeutic potential for cardiovascular conditions .

属性

IUPAC Name |

(2R,3R,4R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALRCAPFICWVAQ-IANNHFEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。